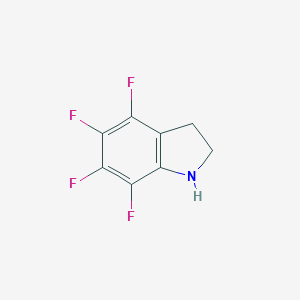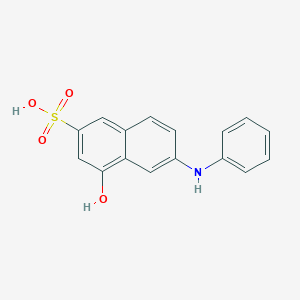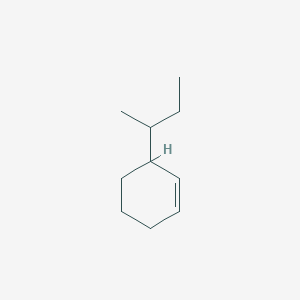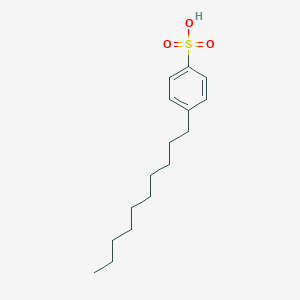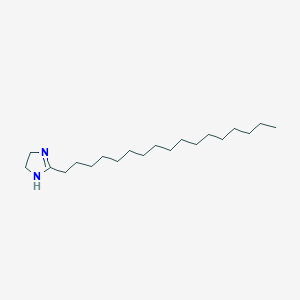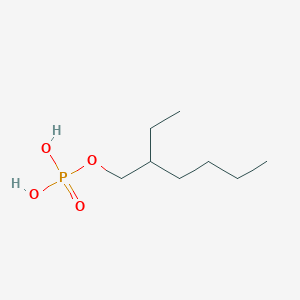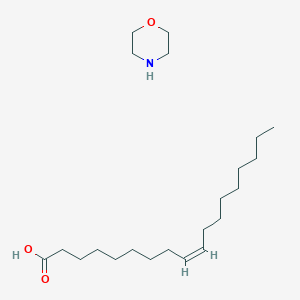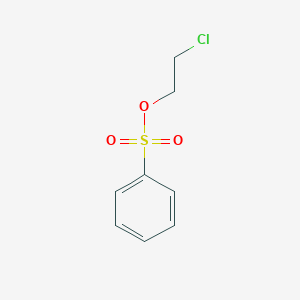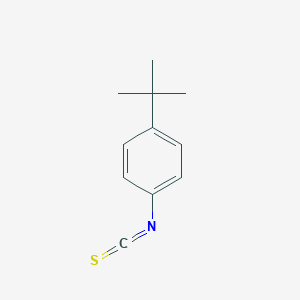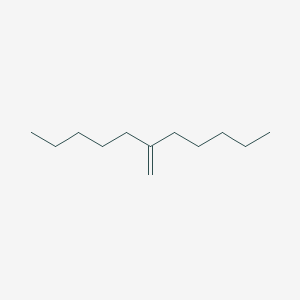
6-Methyleneundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyleneundecane is a chemical compound with the molecular formula C12H24. It is an alkene that is used in various scientific research applications. The compound has a unique chemical structure that makes it a valuable tool for studying different biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of 6-Methyleneundecane is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. The compound has a unique chemical structure that allows it to insert into the lipid bilayer of the membrane, altering its fluidity and affecting the function of membrane-bound proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methyleneundecane are diverse and depend on the specific research application. The compound has been shown to affect the activity of enzymes, alter the permeability of cell membranes, and modulate the function of ion channels. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Methyleneundecane in lab experiments include its unique chemical structure, which allows it to interact with cell membranes and proteins in a specific way. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, the limitations of using 6-Methyleneundecane include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research on 6-Methyleneundecane. One area of research is the development of new drugs and therapies that target specific membrane-bound proteins. Another area of research is the study of the compound's effects on different cell types, including cancer cells and neuronal cells. Additionally, the development of new synthesis and purification techniques could improve the yield and purity of the compound, making it an even more valuable research tool.
Conclusion:
6-Methyleneundecane is a valuable tool for scientific research, with applications in the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound has a unique chemical structure that allows it to interact with cell membranes and proteins in a specific way, making it a valuable research tool. However, careful handling and storage are necessary due to the potential toxicity of the compound. Future research on 6-Methyleneundecane could lead to the development of new drugs and therapies for various diseases, as well as the development of new synthesis and purification techniques.
Synthesis Methods
The synthesis of 6-Methyleneundecane involves the reaction of 1-undecene with dimethyl sulfoxide (DMSO) and sulfuric acid (H2SO4). The reaction takes place under reflux conditions, and the product is obtained by distillation. The yield of the product is dependent on the reaction conditions, and the purity can be increased by further purification techniques.
Scientific Research Applications
6-Methyleneundecane is used in various scientific research applications, including the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
17799-46-1 |
|---|---|
Product Name |
6-Methyleneundecane |
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
6-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |
InChI Key |
XEFKBSJQOZGUTE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)CCCCC |
Canonical SMILES |
CCCCCC(=C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

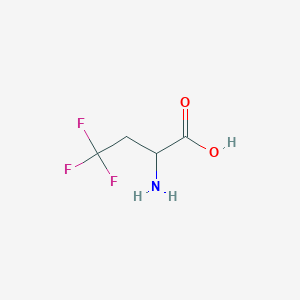
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
